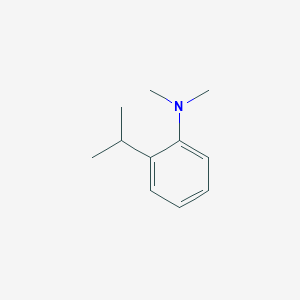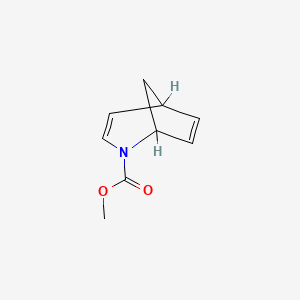
2-Azabicyclo(3.2.1)octa-3,6-diene-2-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azabicyclo(3.2.1)octa-3,6-diene-2-carboxylic acid methyl ester is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₁₁NO₂. This compound is characterized by a bicyclic structure that includes a six-membered nitrogen heterocycle fused to a cyclopentane ring. It has gained significant interest in the field of drug discovery due to its unique structure and potential pharmacological properties .
Méthodes De Préparation
The synthesis of 2-Azabicyclo(3.2.1)octa-3,6-diene-2-carboxylic acid methyl ester typically involves nucleophilic attack and intramolecular cyclization. Common starting materials include cyclopentanes and piperidine derivatives. The reaction conditions often involve the use of nucleophiles and catalysts to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
2-Azabicyclo(3.2.1)octa-3,6-diene-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Cyclization: Intramolecular cyclization reactions are common, leading to the formation of more complex bicyclic structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Azabicyclo(3.2.1)octa-3,6-diene-2-carboxylic acid methyl ester has several scientific research applications:
Chemistry: It serves as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Due to its potential pharmacological properties, it is explored for drug discovery and development.
Industry: The compound is used in the synthesis of bioactive molecules and other industrial applications.
Mécanisme D'action
The mechanism of action of 2-Azabicyclo(3.2.1)octa-3,6-diene-2-carboxylic acid methyl ester involves its interaction with molecular targets and pathways within biological systems. The compound’s nitrogen-containing heterocycle allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-Azabicyclo(3.2.1)octa-3,6-diene-2-carboxylic acid methyl ester can be compared with other similar compounds, such as:
2-Azabicyclo(3.2.1)octane: This compound shares a similar bicyclic structure but lacks the diene functionality.
8-Azabicyclo(3.2.1)octane-2-carboxylic acid: Another related compound with a similar core structure but different functional groups
The uniqueness of this compound lies in its specific bicyclic structure and the presence of both nitrogen and diene functionalities, which contribute to its distinct chemical and pharmacological properties.
Propriétés
Numéro CAS |
56125-93-0 |
|---|---|
Formule moléculaire |
C9H11NO2 |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
methyl 2-azabicyclo[3.2.1]octa-3,6-diene-2-carboxylate |
InChI |
InChI=1S/C9H11NO2/c1-12-9(11)10-5-4-7-2-3-8(10)6-7/h2-5,7-8H,6H2,1H3 |
Clé InChI |
NTOQKCHMWUYMOV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)N1C=CC2CC1C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


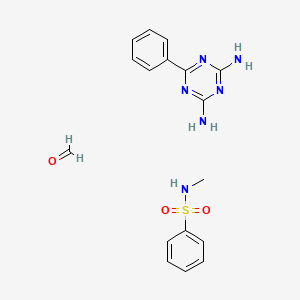
![2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2h)-trione](/img/structure/B14634774.png)
![N-Methyl-N'-naphthalen-1-yl-N-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B14634775.png)
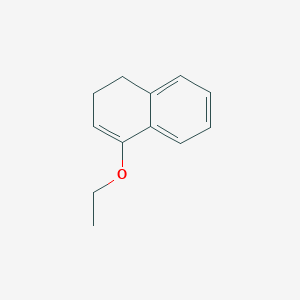
![N-{2-[(2-Aminoethyl)amino]ethyl}octanamide](/img/structure/B14634789.png)

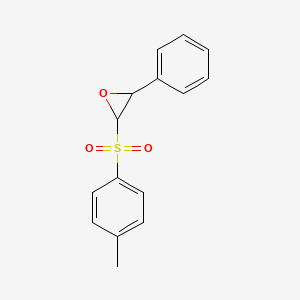
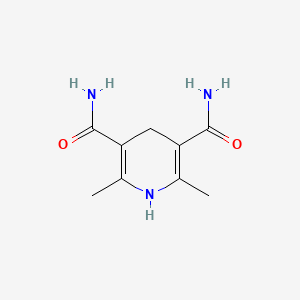
![Thieno[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14634814.png)
![5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one](/img/structure/B14634829.png)
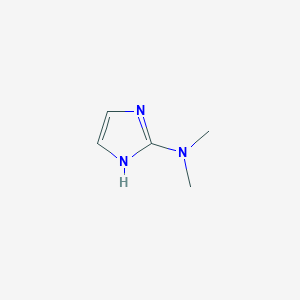

![3-[Ethyl(2-methylphenyl)arsanyl]aniline](/img/structure/B14634842.png)
